molecular formula C16H15NO2 B1312340 (5R,6S)-5,6-diphenyl-2-morpholinone CAS No. 282735-66-4

(5R,6S)-5,6-diphenyl-2-morpholinone

Cat. No.: B1312340
CAS No.: 282735-66-4
M. Wt: 253.29 g/mol
InChI Key: LTPOSIZJPSDSIL-CVEARBPZSA-N
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Description

(5R,6S)-5,6-diphenyl-2-morpholinone is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by its morpholine ring substituted with two phenyl groups at the 5 and 6 positions. The stereochemistry of the compound is defined by the (5R,6S) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-5,6-diphenyl-2-morpholinone typically involves the reaction of (1S,2S)-2-chloro-1,2-diphenylethanol with glycine . This reaction proceeds under specific conditions to ensure the correct stereochemistry is achieved. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-5,6-diphenyl-2-morpholinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(5R,6S)-5,6-diphenyl-2-morpholinone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5R,6S)-5,6-diphenyl-2-morpholinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R,6S)-5,6-diphenyl-2-morpholinone is unique due to its specific stereochemistry and the presence of two phenyl groups. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(5R,6S)-5,6-diphenylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPOSIZJPSDSIL-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)O[C@H]([C@H](N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282735-66-4
Record name (5R,6S)-5.6-Diphenyl-2-morpholinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R,6S)-5,6-diphenyl-2-morpholinone
Reactant of Route 2
(5R,6S)-5,6-diphenyl-2-morpholinone
Reactant of Route 3
(5R,6S)-5,6-diphenyl-2-morpholinone
Reactant of Route 4
(5R,6S)-5,6-diphenyl-2-morpholinone
Reactant of Route 5
(5R,6S)-5,6-diphenyl-2-morpholinone
Reactant of Route 6
(5R,6S)-5,6-diphenyl-2-morpholinone

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